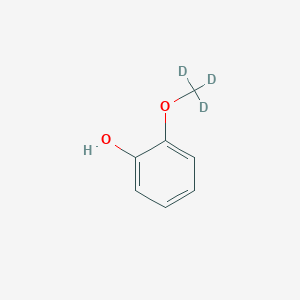
2-メトキシフェノール-d3
概要
説明
2-Methoxyphenol-d3 (2-MP-d3) is a deuterated form of 2-methoxyphenol, which is a common organic compound found in various biological systems, including plants, animals, and humans. It is a phenolic compound that is used in various scientific research applications due to its unique properties.
科学的研究の応用
天然物の合成
2-メトキシフェノール誘導体は、2-メトキシフェノール-d3を含め、容易にアクセスでき、天然物の全合成に使用できます . これらは特に、ディールス・アルダー付加物の形成に役立ちます。ディールス・アルダー付加物は、位置選択性と立体選択性などのユニークな特徴を持ち、少なくとも4つの連続した立体異性体中心を1つのステップで有しています . これは、それらを複雑な構造の構築に価値あるものにします .
マスクされたオルトベンゾキノンの調製
2-メトキシフェノール誘導体は、酸化脱芳香化により、マスクされたオルトベンゾキノン(MOB)を調製するために使用できます . MOBは、有機合成における重要な中間体であり、天然物の全合成に使用されてきました .
電気触媒的ヒドラジン酸化およびセンシングアプリケーション
2-メトキシフェノールは、電気化学的に脱メチル化されてMWCNT(多層カーボンナノチューブ)上に表面固定化されたカテコールを形成し、これは次に、効率的な電気触媒的ヒドラジン酸化およびセンシングアプリケーションに使用できます . このプロセスは、中性pHの溶液中で0.5 V vs Ag/AgClのバイアス電位を印加することによって促進されます .
安定な表面固定化カテコールの調製
グラファイト表面での2-メトキシフェノールの電気化学的脱メチル化は、安定で明確な酸化還元ピークの形成をもたらし、表面固定化されたカテコールの形成を示しています . この方法は、従来の方法よりも簡単で高速であり、得られた表面固定化カテコールシステムは、ヒドラジン酸化およびセンシング反応に非常に効率的であることが示されています .
GC-MS分析における基準物質
Safety and Hazards
作用機序
Target of Action
2-Methoxyphenol-d3, also known as Guaiacol-d3, is a deuterium-labeled version of Guaiacol . Guaiacol is a phenolic compound that primarily targets Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-κB) . COX-2 is an enzyme involved in inflammation and pain, while NF-κB is a protein complex that controls DNA transcription and cell survival .
Mode of Action
Guaiacol-d3 inhibits the expression of COX-2 and the activation of NF-κB when stimulated by lipopolysaccharides (LPS) . This inhibition results in an anti-inflammatory activity , as it reduces the production of pro-inflammatory mediators .
Biochemical Pathways
The biochemical pathways affected by Guaiacol-d3 are those involving COX-2 and NF-κB. By inhibiting COX-2, Guaiacol-d3 can reduce the production of prostaglandins, which are key mediators of inflammation . The inhibition of NF-κB activation prevents the transcription of genes involved in inflammation and cell survival .
Result of Action
The primary result of Guaiacol-d3’s action is its anti-inflammatory effect . By inhibiting COX-2 expression and NF-κB activation, it reduces the production of pro-inflammatory mediators, potentially alleviating symptoms of inflammation .
生化学分析
Biochemical Properties
2-Methoxyphenol-d3 undergoes hepatic metabolism via the cytochrome P450 enzyme system . This system plays a crucial role in the metabolism of numerous drugs and compounds. The metabolic process of 2-Methoxyphenol-d3 involves a sequence of oxidation reactions, ultimately leading to the production of 2-methoxy-4-hydroxybenzoic acid and various other metabolites .
Cellular Effects
They can inhibit the expression of various cytokines and other pro-inflammatory proteins .
Molecular Mechanism
It is known to undergo a series of oxidation reactions as part of its metabolic process . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
2-Methoxyphenol-d3 undergoes hepatic metabolism via the cytochrome P450 enzyme system . The metabolic process involves a sequence of oxidation reactions, leading to the production of 2-methoxy-4-hydroxybenzoic acid and various other metabolites .
特性
IUPAC Name |
2-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480725 | |
| Record name | 2-Methoxyphenol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74495-69-5 | |
| Record name | 2-Methoxyphenol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)


![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)
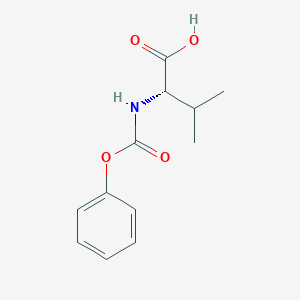

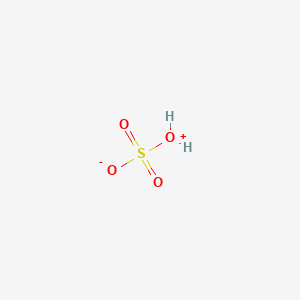
![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)
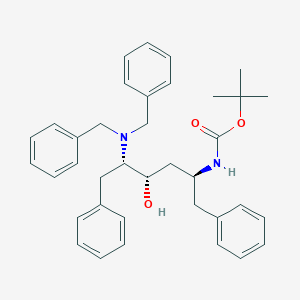
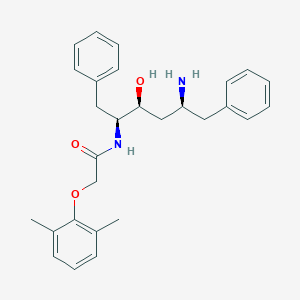
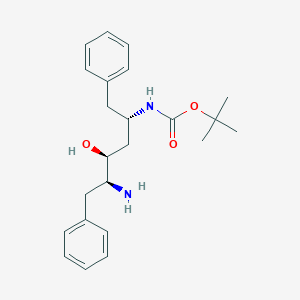
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)

